molecular formula C19H30Cl3N3O B034455 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride CAS No. 100427-91-6

8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride

Cat. No. B034455
M. Wt: 422.8 g/mol
InChI Key: SMDIBDUCMSWCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride, also known as Lu AE58054, is a novel compound that has shown potential in the treatment of cognitive impairment associated with Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is not fully understood. However, it is believed to work by modulating the activity of several key neurotransmitter systems in the brain, including the cholinergic, glutamatergic, and serotonergic systems. 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to increase the release of acetylcholine, a key neurotransmitter involved in learning and memory, and to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning.

Biochemical And Physiological Effects

8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include improving cognitive function, reducing the formation of amyloid plaques in the brain, and reducing inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 for lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the underlying mechanisms of cognitive impairment and developing new treatments for Alzheimer's disease. However, one of the limitations of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for the study of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054. One area of research is the development of more potent and selective analogs of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 that may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 in humans with Alzheimer's disease.

Synthesis Methods

8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-amine with 2,3-dihydrobenzofuran-5-carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one to form the final product 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054.

Scientific Research Applications

8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been extensively studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. In preclinical studies, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

properties

CAS RN

100427-91-6

Product Name

8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride

Molecular Formula

C19H30Cl3N3O

Molecular Weight

422.8 g/mol

IUPAC Name

8-[3-(4-methylpiperazin-1-yl)propyl]-6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridine;trihydrochloride

InChI

InChI=1S/C19H27N3O.3ClH/c1-21-9-11-22(12-10-21)8-2-3-15-4-5-18-16(13-15)17-14-20-7-6-19(17)23-18;;;/h6-7,14-15H,2-5,8-13H2,1H3;3*1H

InChI Key

SMDIBDUCMSWCFN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl

synonyms

BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-(3-(4-METHYL-1-PIPERAZI NYL)PROPYL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.